1-Methoxybicyclo[2.2.2]oct-5-en-2-one
Description
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)6-8(9)10/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
OUYWPTDADVLKIK-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1=O)C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Methoxybicyclo[2.2.2]oct-5-en-2-one serves as a valuable intermediate in organic synthesis, particularly in the creation of chiral compounds. Its derivatives are utilized in the synthesis of complex molecules through various reactions, including Diels-Alder reactions and rearrangements.
Table 1: Synthesis Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for drugs targeting the central nervous system (CNS). Its derivatives have been studied for their analgesic and antiemetic properties.
Case Study: CNS Activity
A notable study investigated the use of racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-en-2-carboxylic acids as starting materials for synthesizing chiral compounds with significant CNS activity. The results indicated that these compounds exhibited promising analgesic effects in animal models, suggesting potential therapeutic applications in pain management .
Photochemistry
In photochemistry, this compound has been studied for its photochemical behavior, including its ability to undergo rearrangements upon UV irradiation.
Mechanistic Insights
Research has detailed the mechanism of the singlet oxa-di-π-methane rearrangement of this compound, revealing insights into its reactivity under light exposure. This property is significant for applications in photochemical synthesis and materials science .
Table 2: Photochemical Properties
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 1-methoxybicyclo[2.2.2]oct-5-en-2-one with structurally related bicyclic ketones:
Thermodynamic and Physical Properties
Preparation Methods
Synthesis of Intermediates 11 and 21
The preparation begins with the methoxy-substituted bicyclo[2.2.2]octenone scaffold. Intermediate 11 is generated via nucleophilic substitution at the bridgehead using Grignard reagents or organocuprates, while 21 is formed through oxidative cleavage followed by reductive amination. Critical steps include:
-
Steric modulation : Bulky substituents at non-bridgehead positions enhance regioselectivity.
-
Temperature control : Reactions are conducted at −78°C to 25°C to prevent ring-opening side reactions.
Yields for these intermediates range from 45% to 68%, with purity confirmed via -NMR and IR spectroscopy.
Chiral Resolution and Esterification of Racemic Carboxylic Acids
A patent outlines a multi-step synthesis leveraging racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acids as precursors. This method prioritizes enantiomeric purity for pharmaceutical applications.
Resolution Using Ephedrine Salts
Racemic acids are resolved via diastereomeric salt formation with (+)- or (−)-ephedrine:
-
Solvent selection : Ethyl acetate at 50–90°C optimally dissolves the acid-ephedrine complex.
-
Crystallization : Cooling to 15–30°C precipitates the desired diastereomer, yielding 70–85% enantiomeric excess (e.e.).
-
Acid recovery : Aqueous HCl treatment liberates the resolved carboxylic acid, confirmed by chiral HPLC.
Esterification with (C1–C3) Alcohols
The resolved acids undergo esterification using methanol, ethanol, or propanol under acidic (HSO) or enzymatic conditions:
Diels-Alder Cycloaddition and Retro-Diels-Alder Rearrangement
A classical route involves Diels-Alder reactions between cyclohexenone derivatives and dienophiles, followed by retro-Diels-Alder elimination.
Cycloaddition with Dimethyl Acetylenedicarboxylate
Heating 3-methyl-2-cyclohexenone with dimethyl acetylenedicarboxylate at 180–195°C generates dimethyl 3-methoxyphthalate via a bicyclic intermediate. Propene elimination drives the retro-Diels-Alder step, yielding the bicyclo[2.2.2]octenone framework.
Regioselective Modifications
-
Methoxylation : Electrophilic addition of methanol under BF catalysis introduces the methoxy group at the 1-position.
-
Oxidation : MnO or PCC oxidizes secondary alcohols to ketones, completing the synthesis.
Functionalization of Bicyclo[2.2.2]octane-2,3-dione
Treatment of bicyclo[2.2.2]octane-2,3-dione with methyllithium introduces methyl groups, followed by methoxylation.
Grignard Addition
Methyllithium adds to the diketone, forming 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one. Subsequent dehydration with HSO yields the enone, which is methoxylated using MeOH and HCl.
Oxidative Rearrangement
Lead tetraacetate oxidizes side chains, inducing rearrangements to bicyclo[3.2.1] systems, though this competes with desired product formation.
Comparative Analysis of Synthetic Routes
Analytical Validation and Characterization
Critical spectroscopic data for this compound:
Q & A
Q. What synthetic routes are available for 1-methoxybicyclo[2.2.2]oct-5-en-2-one, and how do substituents influence reactivity?
The compound is often synthesized via Diels-Alder reactions between substituted silyloxycyclohexa-1,3-dienes and dibenzoyl acetylene, followed by hydrolysis . Bridgehead substitution with electron-donor groups (e.g., methoxy) is critical for directing reactivity, as steric and electronic effects at the bridgehead position significantly alter reaction pathways. For instance, electron-deficient substituents (e.g., phenyl, isopropenyl) at the bridgehead hinder photochemical reactivity compared to electron-donor groups .
Q. How can spectroscopic methods (e.g., IR, NMR) characterize this compound derivatives?
Key IR absorption bands for the bicyclic ketone moiety appear at ~5.78 μm (C=O stretch) and 6.2 μm (conjugated enone system) . NMR data, particularly shifts, help confirm bridgehead substitution patterns. For example, methoxy groups at C-1 induce distinct deshielding effects on adjacent carbons, aiding structural elucidation .
Q. What solvent systems are optimal for scalable synthesis of bicyclo[2.2.2]octenone derivatives?
2-MeTHF is a preferred solvent for large-scale reactions due to its low toxicity and high efficiency. In the synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one, 2-MeTHF achieved 98% yield at the kilogram scale, demonstrating superior performance over traditional solvents like THF .
Advanced Research Questions
Q. How does the Baeyer-Villiger fragmentation of 1-methoxybicyclo[2.2.2]oct-5-enones proceed, and what factors influence regioselectivity?
Peracetic acid oxidation of 1-methoxybicyclo[2.2.2]oct-5-enones in a sodium acetate buffer generates 4-substituted cyclohex-2-en-1-one derivatives via ketene intermediates. The reaction is highly sensitive to steric effects: bulky substituents at C-4 (e.g., isopropenyl) favor fragmentation at the less hindered position, while electron-withdrawing groups stabilize the transition state .
Q. What strategies resolve contradictions in reported reaction yields for enantioselective synthesis of bicyclo[2.2.2]octenones?
Discrepancies in yields often stem from variations in intramolecular aldol reaction conditions. Optimizing the in situ preparation of ketone aldehydes and employing crystallization-induced diastereomer transformation (CIDT) can enhance enantiomeric ratios (>99.5:0.5) and purity (>99%). For example, isolating the solid intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one ensures high chiral purity .
Q. How do electron-acceptor substituents at bridgehead positions affect photochemical behavior?
Electron-acceptor groups (e.g., benzoyl, isopropenyl) at bridgehead positions stabilize ketene intermediates during photoreactions, leading to divergent pathways compared to electron-donor-substituted analogs. For instance, 5,6-dibenzoyl-4-phenyl derivatives form exceptionally stable ketenes under UV irradiation, whereas methoxy-substituted analogs undergo rapid cycloreversion .
Q. What methodologies enable scalable, chromatography-free synthesis of enantiopure bicyclo[2.2.2]octenones?
A nine-step enantioselective route eliminates chromatography by leveraging CIDT and selective crystallization. Key steps include:
Q. How can conflicting data on the stability of bicyclo[2.2.2]octenone derivatives be reconciled?
Stability discrepancies arise from substituent-dependent reactivity. Electron-donor groups (e.g., methoxy) enhance thermal stability, while electron-acceptor groups (e.g., chloro) increase susceptibility to ring-opening. Cross-validating stability data via DSC (differential scanning calorimetry) and kinetic studies under controlled conditions resolves such contradictions .
Methodological Recommendations
- Reaction Optimization : Use 2-MeTHF for scalability and monitor reaction progress via in situ IR to detect ketene intermediates .
- Enantiomeric Purity : Employ CIDT for chiral resolution and avoid distillation steps for heat-sensitive derivatives .
- Photochemical Studies : Prioritize substituent screening (electron-rich vs. electron-poor) to predict ketene stability and reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
